

Application Note: High-Throughput Western Blot Analysis of pSTAT3 Inhibition by SAR-20347

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Compound of Interest

Compound Name: SAR-20347

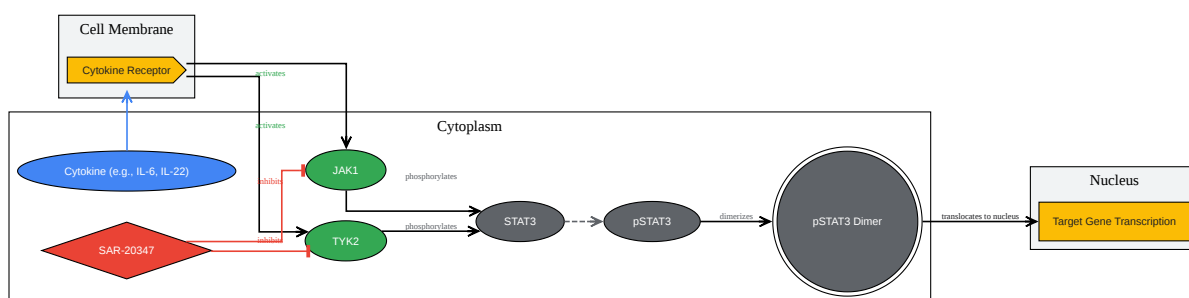
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Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including cell growth, differentiation, and immune responses.[1] Constitutive activation of STAT3 is a hallmark of various cancers and inflammatory diseases, making it a key therapeutic target.[2][3] Phosphorylation of STAT3 at Tyrosine 705 (pSTAT3) is essential for its activation, dimerization, nuclear translocation, and DNA binding.[1] **SAR-20347** is a potent inhibitor of TYK2 and JAK1, upstream kinases responsible for STAT3 phosphorylation in response to cytokine signaling, such as from IL-12, IL-23, and IFN- α . [4][5][6] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent inhibition of STAT3 phosphorylation by **SAR-20347** in a cellular context.

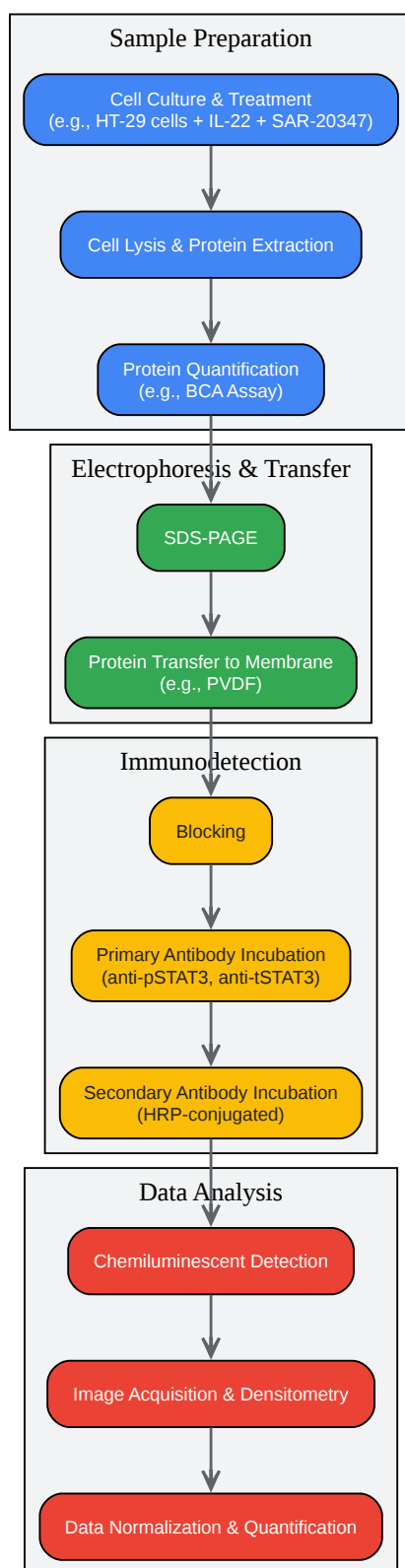
Signaling Pathway of SAR-20347 Action



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Caption: **SAR-20347** inhibits TYK2/JAK1-mediated STAT3 phosphorylation.

Experimental Workflow



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Caption: Western blot workflow for pSTAT3 analysis.

Protocols

Materials and Reagents

- Cell Lines: HT-29 or other suitable cell line with inducible STAT3 phosphorylation.
- Cytokines: Recombinant Human IL-22 or other appropriate cytokine.
- Inhibitor: **SAR-20347**
- Antibodies:
 - Phospho-STAT3 (Tyr705) Antibody (e.g., Cell Signaling Technology, #9145)[[1](#)]
 - STAT3 Antibody (e.g., Cell Signaling Technology, #9139)[[1](#)]
 - β -Actin Antibody (e.g., Cell Signaling Technology, #4970)[[1](#)]
 - HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)
 - HRP-linked Anti-mouse IgG (e.g., Cell Signaling Technology, #7076)[[1](#)]
- Reagents for Cell Lysis and Protein Extraction:
 - Phosphate-Buffered Saline (PBS)
 - RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, #89900)
 - Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific, #78440)[[1](#)]
- Reagents for Electrophoresis and Transfer:
 - BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)
 - Laemmli Sample Buffer (e.g., Bio-Rad, #1610747)
 - Precast Polyacrylamide Gels (e.g., Bio-Rad, 4-20% Mini-PROTEAN TGX Gels)
 - Tris/Glycine/SDS Running Buffer (e.g., Bio-Rad, #1610732)

- PVDF Membrane (e.g., Bio-Rad, #1620177)
- Transfer Buffer (e.g., Bio-Rad, #1610734)
- Reagents for Immunodetection:
 - Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
 - Tris-Buffered Saline with Tween 20 (TBST)
 - Chemiluminescent Substrate (e.g., Thermo Fisher Scientific, SuperSignal West Dura)[1]

Experimental Procedures

1. Cell Culture and Treatment

- Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
- Starve cells in serum-free media for 4-6 hours prior to treatment.
- Pre-treat cells with varying concentrations of **SAR-20347** (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour.
- Stimulate cells with IL-22 (e.g., 20 ng/mL) for 30 minutes.

2. Cell Lysis and Protein Extraction[7]

- Aspirate media and wash cells twice with ice-cold PBS.
- Add 100-150 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[8]
- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting

- Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. [\[9\]](#)
- Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.
- Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
- Transfer proteins to a PVDF membrane at 100V for 60-90 minutes. [\[10\]](#)

5. Immunodetection

- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. [\[10\]](#)
- Incubate the membrane with primary antibody (anti-pSTAT3, 1:1000) overnight at 4°C.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Apply chemiluminescent substrate and capture the signal using a digital imaging system.
- For total STAT3 and β-actin detection, strip the membrane and re-probe with the respective primary antibodies or run parallel gels.

6. Data Analysis and Quantification [\[11\]](#)[\[12\]](#)

- Quantify the band intensity for pSTAT3, total STAT3, and β-actin using densitometry software. [\[12\]](#)

- Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
- Further normalize the pSTAT3/total STAT3 ratio to the loading control (β -actin).
- Calculate the percentage of pSTAT3 inhibition relative to the cytokine-stimulated control without the inhibitor.

Data Presentation

Table 1: Densitometric Analysis of pSTAT3, Total STAT3, and β -Actin

Treatment	pSTAT3 (Arbitrary Units)	Total STAT3 (Arbitrary Units)	β -Actin (Arbitrary Units)
Vehicle Control	1,500	85,000	95,000
IL-22 (20 ng/mL)	98,000	87,000	96,000
IL-22 + SAR-20347 (10 nM)	75,000	86,000	94,000
IL-22 + SAR-20347 (50 nM)	42,000	85,500	95,500
IL-22 + SAR-20347 (100 nM)	21,000	86,500	96,000
IL-22 + SAR-20347 (500 nM)	5,000	87,000	95,000
IL-22 + SAR-20347 (1000 nM)	1,800	86,000	94,500

Table 2: Normalized pSTAT3 Levels and Percent Inhibition

Treatment	Normalized pSTAT3/Total STAT3 Ratio	Percent Inhibition of pSTAT3
Vehicle Control	0.018	-
IL-22 (20 ng/mL)	1.126	0%
IL-22 + SAR-20347 (10 nM)	0.872	22.6%
IL-22 + SAR-20347 (50 nM)	0.491	56.4%
IL-22 + SAR-20347 (100 nM)	0.243	78.4%
IL-22 + SAR-20347 (500 nM)	0.057	94.9%
IL-22 + SAR-20347 (1000 nM)	0.021	98.1%

Conclusion

This application note provides a comprehensive protocol for the analysis of pSTAT3 levels in response to **SAR-20347** treatment using Western blotting. The detailed methodology and data presentation format offer a robust framework for researchers and scientists in drug development to assess the efficacy of TYK2/JAK1 inhibitors. The presented workflow can be adapted for high-throughput screening of compounds targeting the JAK/STAT signaling pathway.

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